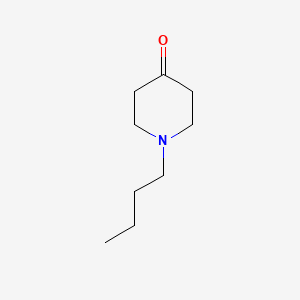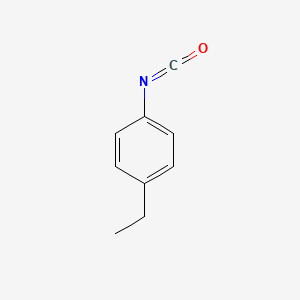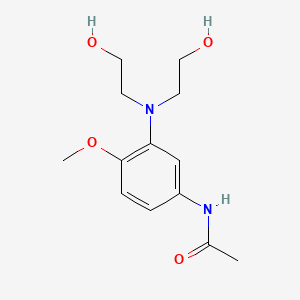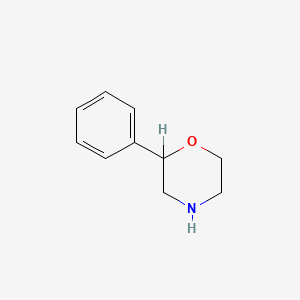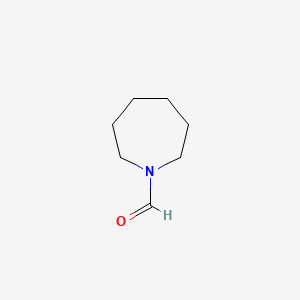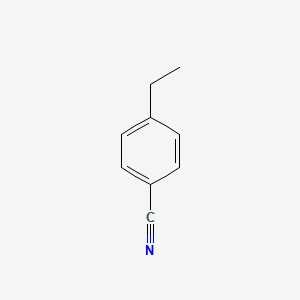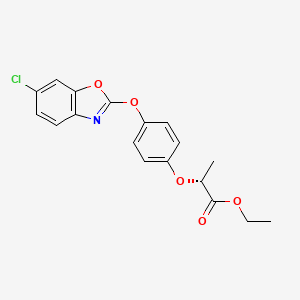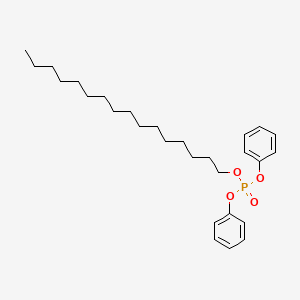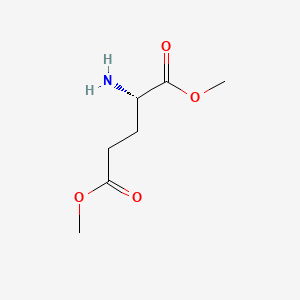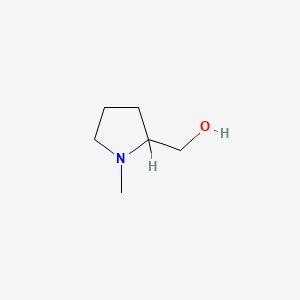
1-Methylpyrrolidine-2-methanol
Descripción general
Descripción
1-Methylpyrrolidine-2-methanol is a N-alkylpyrrolidine . It is a precursor to phosphine ligands for catalytic asymmetric Grignard cross-coupling reactions .
Synthesis Analysis
The synthesis of 1-Methylpyrrolidine-2-methanol involves solution phase peptide synthesis . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular formula of 1-Methylpyrrolidine-2-methanol is C6H13NO . The IUPAC name is (1-methylpyrrolidin-2-yl)methanol . The InChI is InChI=1S/C6H13NO/c1-7-4-2-3-6 (7)5-8/h6,8H,2-5H2,1H3 .Chemical Reactions Analysis
1-Methylpyrrolidine-2-methanol is used in solution phase peptide synthesis . It is also a precursor to phosphine ligands for catalytic asymmetric Grignard cross-coupling reactions .Physical And Chemical Properties Analysis
The refractive index of 1-Methylpyrrolidine-2-methanol is n20/D 1.469 (lit.) . The boiling point is 67-69 °C/12 mmHg (lit.) . The density is 0.968 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Application in Catalytic Asymmetric Grignard Cross-Coupling Reactions
Scientific Field
Organic Chemistry
Summary of the Application
(1-Methylpyrrolidin-2-yl)methanol is used as a precursor to phosphine ligands in catalytic asymmetric Grignard cross-coupling reactions . These reactions are crucial in the formation of new carbon-carbon bonds, providing a method for coupling together two alkyl groups .
Methods of Application
The compound is used in the formation of lithium dialkylcopper reagents, also known as Gilman reagents. These reagents are then used in the coupling of a lithium dialkylcopper reagent with an alkyl halide, a process known as a Corey-House synthesis .
Results or Outcomes
The Corey-House synthesis provides a route for the preparation of unsymmetrical alkanes. The method has been developed to be carried out using a wide range of alkyl, aryl, vinyl, benzyl, and allyl halides .
Application as a Surfactant
Scientific Field
Industrial Chemistry
Summary of the Application
(1-Methylpyrrolidin-2-yl)methanol is used as a surfactant . It belongs to the class of gemini surfactants that have a chiral center in the molecule . Surfactants are compounds that reduce surface tension and have commercial applications.
Methods of Application
As a surfactant, (1-Methylpyrrolidin-2-yl)methanol interacts with other molecules, forming homochiral complexes . The specific methods of application can vary depending on the industry and the specific use of the surfactant.
Results or Outcomes
The use of (1-Methylpyrrolidin-2-yl)methanol as a surfactant contributes to the production of environmentally friendly and biodegradable products. This is particularly important in industries such as the food, pharmaceutical, and cosmetic industries, which are increasingly seeking sustainable alternatives to synthetic compounds .
Application as a Solvent
Summary of the Application
(1-Methylpyrrolidin-2-yl)methanol is used as a solvent for surface treatment of textiles, resins, and metal coated plastics . It is also used as a paint stripper .
Methods of Application
The compound is used in its liquid form and applied directly to the materials that require treatment. The specific methods of application can vary depending on the industry and the specific use of the solvent.
Results or Outcomes
The use of (1-Methylpyrrolidin-2-yl)methanol as a solvent contributes to the efficient treatment of various materials, improving their properties and extending their lifespan .
Application in the Commercial Preparation of Polyphenylene Sulfide
Scientific Field
Polymer Chemistry
Summary of the Application
(1-Methylpyrrolidin-2-yl)methanol is used as a solvent in the commercial preparation of polyphenylene sulfide , a high-performance plastic used in a variety of applications due to its resistance to heat, chemicals, and electricity.
Methods of Application
The compound is used in the polymerization process of polyphenylene sulfide. The specific methods of application can vary depending on the industrial process and the desired properties of the final product.
Results or Outcomes
The use of (1-Methylpyrrolidin-2-yl)methanol in the preparation of polyphenylene sulfide contributes to the production of high-quality plastics with desirable properties, which are used in various industries, including automotive, electronics, and aerospace .
Application in Drug Discovery
Scientific Field
Pharmaceutical Chemistry
Summary of the Application
The pyrrolidine ring, which is a part of the (1-methylpyrrolidin-2-yl)methanol structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine moiety is represented widely in natural products, especially in alkaloids isolated from plants or microorganisms .
Methods of Application
The compound is used in the synthesis of various bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives . The specific methods of application can vary depending on the desired biological profile of the drug candidates.
Results or Outcomes
The use of (1-methylpyrrolidin-2-yl)methanol in drug discovery contributes to the design of new pyrrolidine compounds with different biological profiles .
Application in Environmental Science
Scientific Field
Environmental Science
Methods of Application
The specific methods of application would depend on the particular environmental context and the goals of the study or project.
Results or Outcomes
The outcomes would vary widely depending on the specific application. For example, understanding the environmental behavior of (1-methylpyrrolidin-2-yl)methanol could inform decisions about its use and disposal to minimize environmental impact .
Safety And Hazards
Direcciones Futuras
The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp ³ -hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Propiedades
IUPAC Name |
(1-methylpyrrolidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-4-2-3-6(7)5-8/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOJPHPOVDIRJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952956 | |
| Record name | (1-Methylpyrrolidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylpyrrolidine-2-methanol | |
CAS RN |
3554-65-2, 30727-24-3, 34381-71-0 | |
| Record name | 1-Methyl-2-pyrrolidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3554-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylpyrrolidine-2-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003554652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1)-1-Methylpyrrolidine-2-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030727243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-Methylpyrrolidine-2-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034381710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3554-65-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45497 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1-Methylpyrrolidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylpyrrolidine-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-1-methylpyrrolidine-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.724 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (S)-methylpyrrolidine-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.241 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




